![molecular formula C10H26OSi2 B1649440 1,1,3,3-Tetraethyl-1,3-dimethyldisiloxane CAS No. 1000-00-6](/img/structure/B1649440.png)
1,1,3,3-Tetraethyl-1,3-dimethyldisiloxane
Overview
Description
1,1,3,3-Tetraethyl-1,3-dimethyldisiloxane (TEDD) is a chemical compound that belongs to the family of organosilicon compounds . It is a colorless, odorless, and non-flammable liquid.
Synthesis Analysis
While specific synthesis methods for 1,1,3,3-Tetraethyl-1,3-dimethyldisiloxane were not found in the search results, similar compounds such as 1,1,3,3-Tetramethyldisiloxane have been used in organic synthesis as a mild reducing agent and intermediate for the preparation of organopolysiloxanes .Molecular Structure Analysis
The molecular formula of 1,1,3,3-Tetraethyl-1,3-dimethyldisiloxane is C10H26OSi2 . The exact mass is 218.15221852 g/mol .Physical And Chemical Properties Analysis
1,1,3,3-Tetraethyl-1,3-dimethyldisiloxane has a molecular weight of 218.48 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 6 .Scientific Research Applications
Sol-Gel Processes
The addition of dimethyldiethoxysilane (DDS), a compound similar in reactivity to 1,1,3,3-Tetraethyl-1,3-dimethyldisiloxane, has been shown to significantly affect the sol-gel process of tetraethylorthosilicate (TEOS). A small amount of DDS can remarkably decrease the gelation time of TEOS solutions by accelerating the reaction rate and suppressing the formation of cyclic species from TEOS. This research demonstrates the potential of DDS in improving the efficiency of sol-gel processes, which are crucial for the fabrication of materials like aerogels and thin films (Mah & Chung, 1995).
Synthesis and Structural Analysis
Disiloxane derivatives, including those related to 1,1,3,3-Tetraethyl-1,3-dimethyldisiloxane, have been synthesized and analyzed for their potential as building blocks in materials science. For instance, 1,3-dimethyl- or 1,3-divinyl-1,3-di-t-butoxydisiloxane-1,3-diol and 1,3-diphenyldisiloxane-1,1,3,3-tetraol were synthesized, showcasing their solubility in common organic solvents and thermal stability. These compounds exhibit interesting structural characteristics, such as columnar and sheet-like arrays, hinting at their application in creating advanced materials (Suyama et al., 2007).
Polymer Coatings for Controlled Drug Release
Endhydroxylated poly(dimethylsiloxane) (PDMS), a polymer closely related to 1,1,3,3-Tetraethyl-1,3-dimethyldisiloxane, has been modified and studied for its utility in controlled drug release. By adjusting the crosslinker and incorporating methylpolysiloxane-copolymers, researchers have been able to fine-tune the properties of PDMS coatings to achieve zero-order drug release. This application is particularly relevant in pharmaceuticals, where precise control over drug release rates can significantly impact treatment efficacy (Nahrup et al., 2004).
Photoluminescence and Electrooptical Applications
Research into the photoluminescence characteristics of group 14 metalloles, including compounds structurally similar to 1,1,3,3-Tetraethyl-1,3-dimethyldisiloxane, has revealed their potential for use in electrooptical devices and sensors. These compounds exhibit enhanced photoluminescence when aggregated or incorporated into solid matrices, a property that can be leveraged for the development of LEDs, displays, and other luminescent applications. The aggregation-induced enhancement of luminescence is attributed to restricted intramolecular rotations, highlighting the importance of molecular design in developing new photoluminescent materials (Tracy et al., 2005).
Safety And Hazards
properties
IUPAC Name |
[diethyl(methyl)silyl]oxy-diethyl-methylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H26OSi2/c1-7-12(5,8-2)11-13(6,9-3)10-4/h7-10H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYAQWBKAVFRGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](C)(CC)O[Si](C)(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H26OSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10905153 | |
Record name | 1,1,3,3-Tetraethyl-1,3-dimethyldisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10905153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,3,3-Tetraethyl-1,3-dimethyldisiloxane | |
CAS RN |
1000-00-6 | |
Record name | 1,1,3,3-Tetraethyl-1,3-dimethyldisiloxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000-00-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC96852 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96852 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1,3,3-Tetraethyl-1,3-dimethyldisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10905153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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